molecular formula C11H12O3 B1601487 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid CAS No. 76413-91-7

4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B1601487
CAS No.: 76413-91-7
M. Wt: 192.21 g/mol
InChI Key: QTTFCBTYQBQBMG-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound belonging to the indene family. Indene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a methoxy group at the 4-position and a carboxylic acid group at the 2-position of the indene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available indene.

    Methoxylation: The indene undergoes methoxylation to introduce the methoxy group at the 4-position.

    Hydrogenation: The double bond in the indene ring is hydrogenated to form the dihydroindene derivative.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 2-position through carboxylation reactions.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Produces ketones or aldehydes.

    Reduction: Yields alcohols or aldehydes.

    Substitution: Results in various substituted indene derivatives.

Scientific Research Applications

4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of advanced materials and as a building block for specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

    4-Methoxyindane: A structurally related compound with similar methoxy substitution but lacking the carboxylic acid group.

    Methyl 2,3-dihydro-1H-indene-2-carboxylate: Another indene derivative with a methyl ester group instead of a carboxylic acid.

Uniqueness: 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a carboxylic acid group makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-14-10-4-2-3-7-5-8(11(12)13)6-9(7)10/h2-4,8H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTFCBTYQBQBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80508231
Record name 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76413-91-7
Record name 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80508231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 2
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 3
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 4
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 5
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid
Reactant of Route 6
4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid

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